4-Methoxypyrido[3,4-d]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162022-91-5 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3 |
InChI Key |
LSSIWYQSBHISRM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=NC=CC2=CN=N1 |
Canonical SMILES |
COC1=C2C=NC=CC2=CN=N1 |
Other CAS No. |
162022-91-5 |
Synonyms |
4-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxypyrido 3,4 D Pyridazine and Derivatives
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-Methoxypyrido[3,4-d]pyridazine reveals several logical disconnection points, highlighting key precursors for its synthesis. The most straightforward approach involves the disconnection of the pyridazine (B1198779) ring, which is a common strategy for bicyclic heteroaromatics containing a pyridazine moiety.
This primary disconnection (Route A) breaks the two C-N bonds of the pyridazine ring, leading back to hydrazine (B178648) and a substituted pyridine-3,4-dicarbonyl precursor. This precursor could be a diester, a diketone, or a dicarboxylic acid, such as cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or its derivatives. This is a widely used strategy for forming the pyridazine ring. chemtube3d.com
A second retrosynthetic route (Route B) involves a functional group interconversion at the C4 position. The methoxy (B1213986) group can be traced back to a more versatile intermediate, such as 4-chloropyrido[3,4-d]pyridazine (B62802). This chloro-derivative is a valuable precursor as the chlorine atom can be readily displaced by various nucleophiles, including methoxide (B1231860). The 4-chloropyrido[3,4-d]pyridazine itself can be derived from the corresponding 4-hydroxypyrido[3,4-d]pyridazine (or its pyridazinone tautomer), which again leads back to the cyclocondensation of a pyridine-3,4-dicarboxylic acid derivative with hydrazine. jst.go.jp
Key precursors identified through this analysis include:
Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) and its esters.
4-Acylpyridine-3-carboxylic acids.
3-Amino-4-acylpyridines.
1,4-Dichloropyrido[3,4-d]pyridazine. jst.go.jp
1,4-Dihydroxypyrido[3,4-d]pyridazine. jst.go.jp
Direct Synthetic Routes to the Pyrido[3,4-d]pyridazine (B3350088) Core
The most fundamental and widely employed method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine. chemtube3d.com In the context of the pyrido[3,4-d]pyridazine system, this involves the reaction of a suitably substituted pyridine-3,4-dicarbonyl derivative with hydrazine hydrate (B1144303).
An established synthesis starts from cinchomeronic acid (pyridine-3,4-dicarboxylic acid). The di-ester of this acid can be reacted with hydrazine hydrate to yield 1,4-dihydroxypyrido[3,4-d]pyridazine (which exists in tautomeric equilibrium with the pyridazinedione form). jst.go.jp This dihydroxy intermediate is a cornerstone for further derivatization. It can be converted into 1,4-dichloropyrido[3,4-d]pyridazine using a chlorinating agent like phosphorus oxychloride. jst.go.jp
The resulting 1,4-dichloro derivative is a key intermediate for introducing the desired methoxy group. Reaction with sodium methoxide in methanol (B129727) leads to the formation of 1,4-dimethoxypyrido[3,4-d]pyridazine. jst.go.jp Selective mono-substitution to obtain 4-methoxy-1-chloropyrido[3,4-d]pyridazine can also be achieved, which can then be further manipulated.
| Precursor | Reagents | Product | Reference |
| Diethyl Cinchomeronate | Hydrazine Hydrate | 1,4-Dihydroxypyrido[3,4-d]pyridazine | jst.go.jp |
| 1,4-Dihydroxypyrido[3,4-d]pyridazine | POCl₃ | 1,4-Dichloropyrido[3,4-d]pyridazine | jst.go.jp |
| 1,4-Dichloropyrido[3,4-d]pyridazine | NaOMe, MeOH | 1,4-Dimethoxypyrido[3,4-d]pyridazine | jst.go.jp |
A variation of the cyclocondensation approach involves the intramolecular cyclization of an ortho-acylpyridinecarboxylic acid derivative. For the synthesis of a pyrido[3,4-d]pyridazinone, the starting material would be a 4-acylpyridine-3-carboxylic acid or its corresponding ester.
The reaction proceeds via the initial formation of a hydrazone at the acyl (ketone) group. Subsequent intramolecular attack by the hydrazone nitrogen onto the carbonyl of the ester or carboxylic acid group, followed by dehydration, yields the fused pyridazinone ring. While specific examples for this compound via this route are not extensively documented, the analogous Borsche-Widdman-Stoermer synthesis for related isomers like pyrido[3,4-c]pyridazines is well-known, starting from 4-acetyl-3-aminopyridine. mdpi.comresearchgate.net This suggests the viability of using a 4-acyl-3-carboxypyridine precursor for the [3,4-d] scaffold.
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic systems in a single step, aligning with the principles of green chemistry. orgchemres.org These reactions combine three or more reactants in a one-pot procedure, generating high structural diversity and complexity.
While the application of MCRs to specifically synthesize the pyrido[3,4-d]pyridazine core is an emerging area, numerous MCRs have been developed for related fused pyridine (B92270) heterocycles such as pyrido[2,3-d]pyrimidines. researchgate.net For instance, a three-component reaction of an aldehyde, an aminopyrimidine, and malononitrile (B47326) can yield complex fused systems. A hypothetical MCR for a pyrido[3,4-d]pyridazine derivative could involve the condensation of a pyridine-based component, a 1,2-dicarbonyl equivalent, and hydrazine. The development of such a route would represent a significant advancement in the efficient synthesis of this scaffold.
Advanced Cycloaddition Approaches for Pyrido[3,4-d]pyridazine Framework Construction
Cycloaddition reactions provide a modern and elegant approach to constructing cyclic and heterocyclic frameworks with high control over regiochemistry and stereochemistry.
[3+n] cycloadditions are powerful tools for building five- and six-membered rings. mdpi.com In the context of pyridazine synthesis, the [4+2] cycloaddition, or Diels-Alder reaction, is particularly relevant. An inverse-electron-demand Diels-Alder reaction is a common strategy, typically involving an electron-deficient 1,2,4,5-tetrazine (B1199680) (as the 4π component) reacting with an electron-rich dienophile. To construct the pyrido[3,4-d]pyridazine skeleton, a reaction could be envisioned between a substituted tetrazine and a pyridine derivative with an activated double bond (e.g., an enamine or enol ether fused to the pyridine ring). Following the cycloaddition and subsequent extrusion of dinitrogen, the fused pyridazine ring is formed.
Another approach involves [3+2] cycloaddition reactions. For example, the reaction of diazopropane (B8614946) with pyridazinones has been used to synthesize saturated pyrazolo[3,4-d]pyridazinones. mdpi.com While this builds a five-membered ring onto the pyridazine, similar logic could be applied where a pyridine derivative acts as the substrate for a cycloaddition that ultimately leads to the fused six-membered pyridazine ring after subsequent transformations. One report describes a hetero-Diels-Alder cycloaddition of a tetrazine derivative that, after rearrangement, affords a fused pyridopyridazine (B8481360) salt, demonstrating the utility of cycloadditions in accessing complex fused systems. mdpi.com
Stereochemical and Regiochemical Control in Cycloaddition Pathways
The construction of the pyrido[3,4-d]pyridazine framework through cycloaddition reactions presents significant questions of stereochemistry and regiochemistry. The control of these aspects is paramount for the efficient synthesis of specifically substituted derivatives. nih.govrsc.org
A key strategy for forming the core structure is the inverse-electron-demand Diels-Alder reaction, where the electron-deficient pyridopyridazine acts as the azadiene. arkat-usa.org In a study involving the unsubstituted pyrido[3,4-d]pyridazine, its reaction with electron-rich enamines, such as 1-pyrrolidino-1-cyclopentene, demonstrated a notable regioselectivity. arkat-usa.org The reaction yields two possible regioisomeric cycloadducts, with the major product resulting from the interaction between the C1 position of the pyrido[3,4-d]pyridazine and the C1 position of the enamine. arkat-usa.org This observed preference, with a reported ratio of 7:1, is not attributed to steric factors but rather to the electronic properties of the reacting species. arkat-usa.org
The general principles of the Diels-Alder reaction dictate that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Therefore, substituents that are cis or trans on the alkene will maintain that relationship in the newly formed six-membered ring. masterorganicchemistry.com In cycloadditions leading to bicyclic systems, the formation of endo and exo diastereomers is possible. youtube.com The endo product is often the kinetically favored major product due to secondary orbital overlap, which stabilizes the transition state, even though the exo product is typically more thermodynamically stable. youtube.com
While specific examples detailing the stereocontrol for the synthesis of this compound itself via cycloaddition are scarce, the principles derived from the parent system and general cycloaddition theory are directly applicable. For instance, in a hypothetical [4+2] cycloaddition to form a precursor to a 4-substituted pyrido[3,4-d]pyridazine, the regioselectivity would be governed by the electronic compatibility between the diene and dienophile, while the stereochemistry would be dictated by the geometry of the dienophile and the kinetic or thermodynamic control of the reaction conditions. masterorganicchemistry.comorganic-chemistry.orgquora.comacsgcipr.org The synthesis of various pyridazine derivatives through [3+2] and [3+3] cycloadditions also highlights the prevalence of high regioselectivity in forming fused heterocyclic systems. nih.gov
Palladium-Catalyzed Synthetic Transformations
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrido[3,4-d]pyridazine nucleus. These methods allow for the introduction of a wide array of substituents, starting from halogenated or otherwise activated precursors.
Suzuki Arylation for Pyrido[3,4-d]pyridazine Analogue Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic systems. nih.gov This reaction is highly relevant for the synthesis of analogues of this compound, typically starting from a chloro- or bromo-substituted pyrido[3,4-d]pyridazine precursor. The versatility of the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups.
A study on the synthesis of arylated 3(2H)-pyridazinones demonstrated the successful Suzuki coupling of chloro-3(2H)-pyridazinones with arylboronic acids to yield products such as 4-aryl-5-methoxy-3(2H)-pyridazinones. kuleuven.be This transformation is directly analogous to the potential arylation of a hypothetical 4-methoxy-X-chloro-pyrido[3,4-d]pyridazine. The conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a solvent mixture like DME/ethanol/water. nih.govacademie-sciences.fr
The regioselectivity of Suzuki couplings on polyhalogenated pyridopyrimidine systems has been shown to be controllable, allowing for the stepwise functionalization at different positions. academie-sciences.fr This principle is crucial for the selective synthesis of complex derivatives of pyrido[3,4-d]pyridazine. For instance, starting from a di- or tri-halogenated pyrido[3,4-d]pyridazine, different aryl groups could be introduced sequentially by tuning the reaction conditions and the palladium catalyst system. academie-sciences.frresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylated Pyridazine and Pyrido[3,4-d]pyrimidine (B3350098) Derivatives
| Halogenated Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28% | nih.gov |
| 4,5-Dichloro-3(2H)-pyridazinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-5-(4-methoxyphenyl)-3(2H)-pyridazinone | 85% | kuleuven.be |
| 8-Bromo-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one | (1H-Pyrazol-3-yl)boronic acid hydrochloride | Pd(PPh₃)₄ / Na₂CO₃ | 8-(1H-Pyrazol-3-yl)-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one | 12% | acs.org |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83% | academie-sciences.fr |
Other Cross-Coupling Methodologies for Pyrido[3,4-d]pyridazine Functionalization
Beyond the Suzuki reaction, a variety of other palladium-catalyzed cross-coupling methodologies are applicable for the functionalization of the pyrido[3,4-d]pyridazine scaffold. These reactions expand the range of possible substituents that can be introduced, including alkynyl, amino, and alkyl groups. nih.gov
Sonogashira Coupling: This reaction allows for the introduction of terminal alkyne groups onto the heterocyclic core, starting from a halogenated precursor. nih.gov The typical conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine. This method is crucial for creating alkynyl-substituted pyrido[3,4-d]pyridazines, which can serve as versatile intermediates for further transformations.
Heck Reaction: The Heck reaction couples the halogenated heterocycle with an alkene to form a new carbon-carbon bond, resulting in a vinyl-substituted product. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes in the presence of a base. wikipedia.org The introduction of a vinyl group opens up possibilities for subsequent reactions like polymerization or further functionalization.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of amino-substituted pyrido[3,4-d]pyridazines. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base (e.g., NaOt-Bu) and specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgrsc.org This methodology is essential for introducing nitrogen-based functional groups, which are prevalent in biologically active molecules. nih.gov
Table 2: Overview of Other Cross-Coupling Reactions for Heterocycle Functionalization
| Reaction Type | Typical Substrates | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl/Heteroaryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base | Alkynyl-substituted Heterocycle | nih.gov |
| Heck Reaction | Aryl/Heteroaryl Halide, Alkene | Pd Catalyst, Base | Vinyl-substituted Heterocycle | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, Amine | Pd Catalyst, Ligand, Base | Amino-substituted Heterocycle | nih.govwikipedia.org |
Synthetic Challenges and Methodological Innovations in Pyrido[3,4-d]pyridazine Synthesis
One of the primary challenges is the often low yields reported for the synthesis of the core scaffold and its derivatives. mdpi.comresearchgate.net The construction of the bicyclic system can be inefficient, and the direct introduction of functional groups onto the pre-formed ring system can be difficult. The electron-deficient nature of the pyridine and pyridazine rings can deactivate the system towards certain electrophilic substitutions and complicate C-H functionalization strategies, which often require harsh conditions or complex directing groups. researchgate.net
Furthermore, achieving regioselectivity during the functionalization of a pyrido[3,4-d]pyridazine that has multiple potential reaction sites is a significant hurdle. For instance, in a molecule with multiple halogen atoms, selectively substituting one over the others requires careful control of reaction conditions and catalyst choice. academie-sciences.frnih.gov
To overcome these challenges, several methodological innovations have been developed. The use of powerful, modern palladium catalysts with specialized ligands has greatly improved the efficiency and scope of cross-coupling reactions, allowing for milder conditions and better control over regioselectivity. researchgate.netnih.gov
Innovations also include the development of novel synthetic routes that build the functionalized ring system in a more convergent and efficient manner. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, offer an elegant solution to improve step economy and reduce waste. organic-chemistry.orgorganic-chemistry.org For example, catalyst-free [4+2] cycloaddition-elimination reactions have been developed for the regioselective synthesis of pyridazine derivatives under mild conditions. rsc.org Similarly, inverse electron-demand aza-Diels-Alder reactions provide a metal-free and neutral condition pathway to highly functionalized pyridazines. organic-chemistry.org These advanced strategies represent the forefront of efforts to make complex heterocyclic scaffolds like this compound more accessible for further study and application.
Chemical Reactivity and Mechanistic Studies of 4 Methoxypyrido 3,4 D Pyridazine
Nucleophilic Substitution Reactions on the Pyrido[3,4-d]pyridazine (B3350088) Scaffold
The pyrido[3,4-d]pyridazine system, being electron-deficient, is generally susceptible to nucleophilic attack. The methoxy (B1213986) group at the 4-position is a potential leaving group, making this position a prime site for nucleophilic substitution.
Reactions with Nitrogen-Containing Nucleophiles
The reaction of pyridazine (B1198779) derivatives with nitrogen-containing nucleophiles is a well-established method for the synthesis of various fused heterocyclic systems. For instance, the reaction of a pyridazinethione derivative with nitrogen nucleophiles like hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate (B1144303) leads to the formation of corresponding fused compounds. nih.gov In a similar vein, 4-methoxypyrido[3,4-d]pyridazine is expected to react with strong nitrogen nucleophiles. The reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the carbon atom bearing the methoxy group, leading to its displacement.
A study on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia (B1221849) provides insight into the reactivity of the pyridazine ring towards nitrogen nucleophiles. wur.nl This reaction yields a mixture of aminopyridazines, suggesting the involvement of different reaction pathways.
| Reactant | Nucleophile | Product(s) | Reference |
| 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govgcwgandhinagar.comthiazin-6(7H)-one | Hydroxylamine hydrochloride, Hydrazine hydrate | Fused heterocyclic compounds | nih.gov |
| 4-Halogenopyridazines | Potassium amide in liquid ammonia | Mixture of aminopyridazines | wur.nl |
Evidence for Didehydropyridazine Intermediates
In the context of nucleophilic substitution reactions on pyridazine rings, the formation of didehydropyridazine (pyridyne) intermediates has been proposed, particularly under strong basic conditions. Research on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia suggests the possible involvement of a 4,5-didehydropyridazine intermediate. wur.nl This intermediate is analogous to the well-known aryne intermediates in benzenoid systems. The formation of such an intermediate in the case of this compound would depend on the reaction conditions and the ability to deprotonate the ring system adjacent to the leaving group. The aryne distortion model suggests that the regioselectivity of nucleophilic addition to arynes is governed by the internal angle differences in the aryne intermediate. nih.gov
Electrophilic Aromatic Substitution Patterns on the Pyrido[3,4-d]pyridazine Ring System
Electrophilic aromatic substitution on pyridine (B92270) and related nitrogen-containing heterocycles is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. gcwgandhinagar.comstackexchange.comlibretexts.orgyoutube.com The lone pair of electrons on the nitrogen atoms can also coordinate with electrophilic reagents, further deactivating the ring system. gcwgandhinagar.comlibretexts.org
For the pyrido[3,4-d]pyridazine scaffold, electrophilic attack is expected to be challenging. The presence of two nitrogen atoms in the pyridazine ring and one in the pyridine ring significantly reduces the electron density of the aromatic system. Theoretical studies on azines like pyridine and pyridazine show that the highest occupied molecular orbitals (HOMOs) are often not the π orbitals, which can explain their low reactivity towards electrophiles. researchgate.net
If electrophilic substitution were to occur on the pyrido[3,4-d]pyridazine ring, it would likely be directed to the pyridine ring, which is generally less deactivated than the pyridazine ring. The presence of activating groups is often necessary to facilitate such reactions. gcwgandhinagar.comresearchgate.net For instance, pyridines with electron-donating substituents like -NH2 or -OMe can undergo electrophilic substitution. gcwgandhinagar.com In this compound, the methoxy group is an activating group, but its influence might not be sufficient to overcome the strong deactivating effect of the two heterocyclic rings. The position of substitution would be influenced by the directing effects of both the nitrogen atoms and the methoxy group.
Oxidation and Reduction Pathways
The pyrido[3,4-d]pyridazine system can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or the substituents.
Dehydrogenation Reactions in Pyridopyridazine (B8481360) Synthesis
Dehydrogenation is a key step in the synthesis of aromatic pyridopyridazine systems from their partially saturated precursors. For instance, the synthesis of pyrido[3,4-c]pyridazines can involve the oxidation of a tetrahydropyridopyridazinone intermediate. mdpi.com In another example, 3,4-dihydro compounds can be aromatized in situ to the final pyridopyridazine products by ambient oxygen. mdpi.com The synthesis of 1,6-dihydropyridazines can be followed by an efficient conversion to the corresponding aromatic pyridazines in the presence of a base like NaOH. organic-chemistry.org Autoxidation of 4-hydrazinylquinolin-2(1H)-ones has also been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, demonstrating an oxidative dimerization and cyclization process. nih.gov
| Precursor | Reaction Condition | Product | Reference |
| Tetrahydropyridopyridazinone | Oxidation with bromine in acetic acid | Pyrido[3,4-c]pyridazine (B3354903) derivative | mdpi.com |
| 3,4-Dihydropyridopyridazine | Ambient oxygen | Aromatic pyridopyridazine | mdpi.com |
| 1,6-Dihydropyridazines | NaOH | Pyridazines | organic-chemistry.org |
| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | nih.gov |
Functional Group Interconversion and Rearrangement Mechanisms
Functional group interconversions on the pyrido[3,4-d]pyridazine scaffold allow for the introduction of various functionalities. The methoxy group in this compound can be a versatile handle for such transformations. For example, it could potentially be converted to a hydroxyl group via ether cleavage, which could then be further functionalized. The conversion of a hydroxyl group to a halide is a common functional group interconversion. vanderbilt.edu
Rearrangement reactions in heterocyclic systems can lead to the formation of new ring structures. While specific rearrangement mechanisms for this compound are not extensively documented, general rearrangement reactions like the Wolff rearrangement, which involves a ring expansion, have been utilized in the synthesis of related bicyclic systems. libretexts.org The study of rearrangement mechanisms often involves understanding whether the reaction is a true intramolecular process or involves intermediates and external reagents. youtube.com
Catalytic Activation and Directed Reactivity in this compound Chemistry
The pyrido[3,4-d]pyridazine ring system, being an electron-deficient heterocycle due to the presence of two nitrogen atoms in the pyridazine ring and one in the pyridine ring, presents unique challenges and opportunities for selective functionalization. The introduction of a methoxy group at the 4-position is expected to significantly influence the electronic properties and, consequently, the regioselectivity of catalytic reactions. This electron-donating group can enhance the electron density of the pyridazine ring, potentially modulating its reactivity in various catalytic transformations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. rsc.org For the pyrido[3,4-d]pyridazine core, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are anticipated to be effective methods for introducing carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of a halogen atom on the pyrido[3,4-d]pyridazine nucleus would provide a handle for such cross-coupling reactions. For instance, a chloro derivative of a related pyrido[3,4-c]pyridazine has been successfully utilized in Suzuki arylation reactions. mdpi.com
A key aspect of the reactivity of this compound is the directing effect of the methoxy group. In related systems, methoxy groups are known to direct ortho-metalation, a process that involves deprotonation at the adjacent carbon atom by a strong base, followed by reaction with an electrophile. This directed reactivity can be harnessed for the regioselective introduction of substituents.
Furthermore, C-H activation is a modern and efficient strategy for the functionalization of heterocyclic compounds. While challenging for electron-deficient systems like pyridines, directed C-H activation has been successfully applied to related N-heterocycles. The nitrogen atoms in the pyrido[3,4-d]pyridazine scaffold, in conjunction with the methoxy group, could potentially direct a transition metal catalyst to activate a specific C-H bond, enabling the direct introduction of functional groups without the need for pre-installed leaving groups. For example, palladium-catalyzed C-H arylation has been demonstrated on pyridazine-based fused 1,2,4-triazoles, showcasing the feasibility of such transformations on related polyazaheterocycles.
The table below summarizes representative catalytic reactions on related pyridopyridazine and pyridazine scaffolds, which can serve as a basis for predicting the reactivity of this compound.
Table 1: Examples of Catalytic Reactions on Related Pyridopyridazine and Pyridazine Scaffolds
| Catalyst System | Substrate | Reagent | Reaction Type | Product | Reference |
| PdCl₂(dppf)·CH₂Cl₂ / Na₂CO₃ | 6-chloro-2-(methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one | (Het)arylboronic acid | Suzuki-Miyaura Coupling | 6-(Het)aryl-2-(methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one | nih.gov |
| Pd/Cu | 4,6-bis(het)aryl-2-(methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine | Arylzinc halide | Desulfitative Cross-Coupling | 2,4,6-Tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine | nih.gov |
| Pd(PPh₃)₄ / Cs₂CO₃ | 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acid | Suzuki-Miyaura Coupling | 4-Aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| CuI / Base | 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Phenol or Thiophenol | Ullmann Coupling | 4-Aryloxy/Arylthio-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Terminal alkyne | Sonogashira Coupling | 4-Alkynyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
Mechanistic studies on these transformations are essential for optimizing reaction conditions and controlling regioselectivity. For palladium-catalyzed cross-coupling reactions, the general mechanism involves oxidative addition of the palladium(0) catalyst to the halide-substituted pyridopyridazine, followed by transmetalation with the organometallic reagent and reductive elimination to afford the functionalized product and regenerate the catalyst.
In the context of directed C-H activation, the reaction mechanism would likely involve the coordination of the transition metal to one of the nitrogen atoms of the pyrido[3,4-d]pyridazine ring, bringing the catalyst in proximity to a specific C-H bond for activation. The methoxy group could play a secondary directing role or influence the electronic environment to favor a particular site of activation.
Derivatization Strategies for Structural Modification of 4 Methoxypyrido 3,4 D Pyridazine
Introduction of Heterocyclic and Aryl Substituents
The introduction of heterocyclic and aryl moieties onto the pyrido[3,4-d]pyridazine (B3350088) scaffold is a common strategy to explore structure-activity relationships. While direct derivatization of 4-methoxypyrido[3,4-d]pyridazine is not extensively documented, studies on the closely related 1,4-dichloropyrido[3,4-d]pyridazine provide significant insights into the reactivity of this heterocyclic system. unm.edu
A key precursor for introducing a variety of substituents is 1,4-dichloropyrido[3,4-d]pyridazine. This compound can be synthesized and subsequently reacted with various nucleophiles to introduce aryl and other functional groups. For instance, treatment of 1,4-dichloropyrido[3,4-d]pyridazine with substituted anilines and thiophenols leads to the corresponding 1,4-disubstituted derivatives. unm.edu This suggests that the methoxy (B1213986) group at the 4-position could potentially be replaced by a chloro group, which can then serve as a handle for introducing new substituents via nucleophilic aromatic substitution.
Commonly employed methods for introducing aryl and heteroaryl groups on similar nitrogen-containing heterocyclic scaffolds include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For related isomeric systems like pyrido[3,4-c]pyridazines, a chloro derivative serves as a versatile building block for Suzuki arylation, allowing the introduction of a wide range of aryl groups. mdpi.com
The following table summarizes derivatives synthesized from 1,4-dichloropyrido[3,4-d]pyridazine, which can be considered analogues for potential derivatives of this compound.
| Starting Material | Reagent | Resulting Derivative Class | Reference |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Substituted Anilines | 1,4-Bis(arylamino)pyrido[3,4-d]pyridazines | unm.edu |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Substituted Thiophenols | 1,4-Bis(arylthio)pyrido[3,4-d]pyridazines | unm.edu |
Modification at Nitrogen Atoms (N-Derivatization)
N-derivatization of the pyridopyridazine (B8481360) ring system is another important avenue for structural modification. The nitrogen atoms in the pyridazine (B1198779) ring can potentially be alkylated or acylated to introduce new functional groups. For other nitrogen-containing heterocyclic systems, such as imidazopyridines, N-alkylation is a well-established method for creating regioisomers with distinct properties. fabad.org.tr The position of N-alkylation in imidazopyridines is influenced by the reaction conditions and the nature of the substituent on the pyridine (B92270) ring. fabad.org.tr
Side-Chain Elaboration and Scaffold Diversification
Side-chain elaboration and scaffold diversification are crucial for fine-tuning the properties of the lead compound. In the context of this compound, the methoxy group itself can be a point of modification. For instance, demethylation to the corresponding pyridazinone would provide a new scaffold for further derivatization. This pyridazinone can then be re-alkylated with different alkyl or aryl groups.
Furthermore, if other functional groups are present on the pyridine ring, they can be modified. For example, a methyl group on a pyridine ring can be lithiated and then reacted with various electrophiles to introduce a wide range of substituents on the side chain. researchgate.net This strategy allows for the synthesis of more complex and substituted pyridines. researchgate.net
The synthesis of fused heterocyclic systems is another approach to scaffold diversification. For example, hydrazino derivatives of pyrido[3,4-d]pyridazines can be cyclized with reagents like nitrous acid or diethoxymethyl acetate to form fused tetrazolo- and triazolo-pyridopyridazines, respectively. unm.edu
The table below shows examples of scaffold diversification starting from functionalized pyrido[3,4-d]pyridazines.
| Starting Material | Reagent | Resulting Fused System | Reference |
| 1-Hydrazinopyrido[3,4-d]pyridazine-4(3H)-one | Nitrous Acid | 6-Hydroxypyrido[4,3-d]-tetrazolo[1,5-b]pyridazine | unm.edu |
| 1-Hydrazinopyrido[3,4-d]pyridazine-4(3H)-one | Diethoxymethyl Acetate | 6-Hydroxypyrido[4,3-d]-s-triazolo[4,3-b]pyridazine | unm.edu |
| 4-Hydrazinopyrido[3,4-d]pyridazine-1(2H)-one | Nitrous Acid | 6-Hydroxypyrido[3,4-d]-tetrazolo[1,5-b]pyridazine | unm.edu |
| 4-Hydrazinopyrido[3,4-d]pyridazine-1(2H)-one | Diethoxymethyl Acetate | 6-Hydroxypyrido[3,4-d]-s-triazolo[4,3-b]pyridazine | unm.edu |
Derivatization for Analytical Enhancement and Separation
For the analysis of nitrogen-containing heterocyclic compounds like this compound by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step. jfda-online.comyoutube.com Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, leading to better separation and detection. jfda-online.comyoutube.comyoutube.com
The primary goal of derivatization for GC-MS analysis is to convert polar functional groups, which can cause poor peak shape and low volatility, into less polar and more volatile derivatives. jfda-online.comyoutube.comyoutube.com For a compound like this compound, while the methoxy group itself is relatively non-polar, the nitrogen atoms in the heterocyclic system can lead to interactions with the stationary phase of the GC column, resulting in peak tailing.
Common derivatization techniques for compounds with active hydrogens (such as N-H in a tautomeric form or in an amino substituent) include silylation, acylation, and alkylation. youtube.com
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. youtube.com
Acylation: This involves the introduction of an acyl group, which can also increase volatility and improve chromatographic properties. youtube.com
Alkylation: This method introduces an alkyl group to replace an active hydrogen. youtube.com
While specific derivatization protocols for this compound are not documented, the general principles of derivatizing nitrogen heterocycles for GC-MS analysis would apply. The choice of the derivatization reagent and reaction conditions would need to be optimized to ensure complete reaction and the formation of a stable, volatile derivative suitable for GC-MS analysis. nih.gov
The following table lists common derivatization reagents and their potential applicability for enhancing the GC-MS analysis of pyridopyridazine derivatives.
| Derivatization Technique | Common Reagents | Target Functional Groups | Potential Benefit |
| Silylation | BSTFA, MSTFA | N-H (if present), O-H (if methoxy is converted to hydroxyl) | Increased volatility and thermal stability |
| Acylation | Acetic anhydride, Trifluoroacetic anhydride | N-H, O-H | Improved chromatographic properties |
| Alkylation | Alkyl halides, Diazomethane | N-H, O-H | Increased volatility |
Advanced Spectroscopic Characterization of 4 Methoxypyrido 3,4 D Pyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 4-Methoxypyrido[3,4-d]pyridazine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons.
One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR)
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the nitrogen atoms in the heterocyclic rings and the electron-donating methoxy group. In related pyridazine derivatives, aromatic protons typically resonate in the range of δ 7.0-9.5 ppm. nih.govmdpi.com The methoxy protons are expected to appear as a sharp singlet around δ 3.8-4.1 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the pyridopyridazine (B8481360) core and the methoxy group. The chemical shifts of the ring carbons are typically in the aromatic region (δ 120-160 ppm), with the carbon bearing the methoxy group appearing at a higher field due to shielding effects. The methoxy carbon itself would be expected in the range of δ 55-60 ppm. mdpi.com
¹⁹F NMR: While not directly applicable to this compound, ¹⁹F NMR is a powerful technique for fluorinated derivatives. If a fluorine substituent were present, its chemical shift and coupling constants to neighboring protons would provide valuable structural information.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on known values for similar structures, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-1 | 9.2 | - |
| C-1 | - | 150.0 |
| H-3 | 7.8 | - |
| C-3 | - | 125.0 |
| C-4 | - | 162.0 |
| C-4a | - | 135.0 |
| H-5 | 8.5 | - |
| C-5 | - | 145.0 |
| H-8 | 7.5 | - |
| C-8 | - | 120.0 |
| C-8a | - | 140.0 |
| OCH₃ | 4.0 (s, 3H) | 56.0 |
This table is illustrative and based on data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY/ROESY for structural confirmation)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the pyridine and pyridazine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in connecting the different ring systems and confirming the position of the methoxy group by showing a correlation between the methoxy protons and the C-4 carbon.
The application of these 2D NMR techniques is essential for the complete and unambiguous structural assignment of pyridopyridazine derivatives. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic bands for the aromatic rings and the methoxy group.
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridopyridazine ring system would appear in the 1600-1450 cm⁻¹ region. liberty.edu
C-O stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ range. mdpi.com
Ring vibrations: In-plane and out-of-plane ring deformation vibrations would be observed at lower wavenumbers.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would also show characteristic bands for the aromatic system. The symmetric breathing vibrations of the rings are often strong in the Raman spectrum.
A table of expected vibrational frequencies for this compound is presented below, based on data for similar heterocyclic compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (methoxy) | 2950 - 2850 |
| C=N and C=C stretch | 1600 - 1450 |
| C-O-C asymmetric stretch | ~1250 |
| C-O-C symmetric stretch | ~1050 |
| Ring breathing/deformation | 1000 - 700 |
This table is illustrative and based on data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile compounds. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the determination of the elemental composition of a molecule with high accuracy.
While specific ESI-MS data for this compound is not extensively detailed in the available literature, the analysis of its derivatives demonstrates the utility of this technique. For instance, in the characterization of novel pyridazinone derivatives, ESI-MS is routinely used to confirm the mass of the synthesized compounds. growingscience.com Similarly, studies on complex pyridazine-containing heterocyclic systems report mass spectral data that confirms their proposed structures. For example, the mass spectrum for 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one showed the molecular ion peak (M⁺) at m/z 516 and the isotopic peak (M⁺ + 2) at m/z 518, consistent with the presence of a chlorine atom. nih.gov
For the target compound, this compound, the theoretical monoisotopic mass is 161.0589 g/mol (C₈H₇N₃O). HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 162.0662. This precise measurement is critical for distinguishing between isomers and confirming the elemental formula.
Table 1: ESI-MS Data for Selected Pyridazine Derivatives
| Compound | Molecular Formula | Observed Ion [M+H]⁺ or M⁺ (m/z) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | C₁₇H₉BrCl₂N₂OS | 439 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The absorption maxima (λmax) are characteristic of the chromophoric system present in the molecule.
For this compound, one would anticipate absorptions in the UV region resulting from the conjugated bicyclic aromatic system. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition bands compared to the unsubstituted pyrido[3,4-d]pyridazine (B3350088) core. The exact λmax values would need to be determined experimentally in various solvents to also assess any solvatochromic effects.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.
While a single-crystal structure for this compound has not been reported in the reviewed literature, the technique has been successfully applied to numerous derivatives within the broader pyridazine and pyridopyridazine families. These analyses have been crucial for confirming molecular connectivity, stereochemistry, and intermolecular interactions in the solid state.
For example, the structure of a pyridine-fused pyridopyridazine salt was unambiguously proven by single-crystal X-ray crystallographic analysis. mdpi.com In another study, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined, revealing key structural parameters. growingscience.com The compound crystallized in the monoclinic space group P2₁/c with specific unit cell dimensions. growingscience.com Such studies confirm the planarity of the ring systems and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 2: Representative Single-Crystal XRD Data for Pyridazine Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P2₁/c | a = 3.817 Å, b = 13.533 Å, c = 19.607 Å, β = 93.40° | growingscience.com |
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. It is widely used in pharmaceutical sciences to identify crystalline phases, determine sample purity, and study polymorphism and solvatomorphism—the ability of a substance to crystallize in different forms or to include solvent molecules in its crystal lattice, respectively. units.it
There are no specific PXRD or solvatomorphism studies reported for this compound. However, the general methodology is highly applicable to this class of compounds. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. units.it By collecting PXRD data on a sample crystallized from different solvents, one can identify the formation of different solvates or polymorphs. Furthermore, variable-temperature PXRD can be employed to study phase transitions, such as the desolvation of a solvate to form an anhydrous phase. units.it For a new compound like this compound, a systematic screening using PXRD would be a critical step in its solid-state characterization to identify all accessible crystalline forms, which can have different physical properties.
Computational and Theoretical Investigations of 4 Methoxypyrido 3,4 D Pyridazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure of many-body systems. Its widespread adoption stems from a favorable balance between predictive accuracy and computational efficiency, making it a preferred method for the molecular modeling of organic compounds.
A foundational step in any computational molecular analysis is the determination of the most stable three-dimensional arrangement of its constituent atoms, a process known as geometry optimization. For 4-Methoxypyrido[3,4-d]pyridazine, this would typically involve employing a DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). This process systematically explores the potential energy surface of the molecule to locate the geometry corresponding to a minimum energy. The primary output of this calculation is the set of optimized Cartesian coordinates for every atom in the molecule, defining its most stable conformation.
Following geometry optimization, an electronic structure analysis would be performed to map the distribution of electrons throughout the molecule. This is fundamental to understanding its chemical characteristics and would yield critical data including the total energy, the magnitude and direction of the molecular dipole moment, and the partial charges residing on each atom.
A theoretical FMO analysis of this compound would involve the calculation of the energies of the HOMO and LUMO. Visualization of the spatial distribution of these orbitals would further identify the specific regions of the molecule that are most likely to participate in chemical reactions.
Table 1: Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes, as specific data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. It serves as a guide to the molecule's reactivity towards charged species. The MEP map employs a color spectrum to denote varying levels of electrostatic potential. Conventionally, red signifies regions of negative potential, which are electron-rich and thus susceptible to electrophilic attack. Blue indicates areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Intermediate potentials are typically represented by green and yellow.
For this compound, an MEP map would highlight the electron-rich and electron-poor zones. It is anticipated that the nitrogen atoms of the pyridine (B92270) and pyridazine (B1198779) rings, along with the oxygen atom of the methoxy (B1213986) group, would constitute regions of negative electrostatic potential, indicating their role as potential sites for electrophilic interaction and hydrogen bonding.
Natural Bond Orbital (NBO) analysis offers a detailed chemical interpretation of the electronic wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. This method investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These energies are indicative of electronic delocalization phenomena such as hyperconjugation.
An NBO analysis of this compound would identify the significant donor-acceptor interactions within the molecule and calculate their corresponding stabilization energies. This would provide a quantitative understanding of intramolecular charge transfer, the nature of the chemical bonds, and the extent of electron delocalization across the fused ring system.
Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound This table is for illustrative purposes, as specific data for this compound is not available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
E(2) represents the stabilization energy of the donor-acceptor interaction.
A vibrational frequency analysis is a standard computational procedure performed on an optimized molecular geometry. It serves two primary purposes: to confirm that the optimized structure represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration.
To provide a detailed and unambiguous assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. PED quantifies the contribution of various internal coordinates, such as bond stretches, angle bends, and dihedral torsions, to each calculated vibrational frequency.
A theoretical vibrational analysis of this compound would generate a complete set of vibrational frequencies and their associated IR and Raman intensities. The subsequent PED analysis would allow for the precise assignment of these frequencies to specific molecular motions, such as the stretching of C-N bonds or the bending of C-H bonds.
Table 3: Selected Vibrational Frequencies and PED for this compound This table is for illustrative purposes, as specific data for this compound is not available.
| Wavenumber (cm⁻¹) | Assignment (PED %) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
The geometry optimization process yields the precise equilibrium bond lengths and bond angles of the molecule in its ground electronic state. These structural parameters are the fundamental descriptors of the molecular architecture and can be used for direct comparison with experimental data obtained from techniques like X-ray crystallography, should such data become available.
For this compound, a comprehensive table of calculated bond lengths and angles would provide an exact and detailed description of its three-dimensional structure. These values are essential for a nuanced understanding of the steric and electronic effects that govern the molecule's shape and properties.
Table 4: Selected Optimized Bond Lengths for this compound This table is for illustrative purposes, as specific data for this compound is not available.
| Bond | Bond Length (Å) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Table 5: Selected Optimized Bond Angles for this compound This table is for illustrative purposes, as specific data for this compound is not available.
| Angle | Bond Angle (°) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Thermodynamic and Kinetic Parameter Prediction (e.g., Bond Dissociation Energies, Radial Distribution Functions)
A thorough search of scientific literature did not yield any specific studies detailing the thermodynamic and kinetic parameters of this compound. Consequently, there are no published data tables for properties such as bond dissociation energies or radial distribution functions for this particular compound. While general methodologies for calculating such parameters for organic molecules are well-established, they have not been applied to this compound in any publicly accessible research.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target.
Ligand-Protein Interaction Prediction
There are no specific molecular docking studies in the available literature that have investigated the ligand-protein interactions of this compound. While research on related heterocyclic systems, such as pyrido[3,4-d]pyrimidine (B3350098) derivatives, has explored their interactions with various protein targets, this information cannot be directly extrapolated to this compound due to differences in chemical structure and electronic properties. nih.govacs.orgnih.gov
Binding Mode Analysis within Biological Targets
As no ligand-protein interaction predictions for this compound have been published, there is consequently no analysis of its binding modes within any specific biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool for understanding the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational changes and stability of molecules and their complexes.
Conformational Landscape and Dynamic Behavior
No molecular dynamics simulation studies focused on the conformational landscape and dynamic behavior of this compound have been found in the public domain. Such studies would be valuable for understanding the flexibility of the molecule and its accessible conformations, which can influence its biological activity.
Ligand-Receptor Complex Stability and Dynamics
In the absence of any identified ligand-receptor complexes involving this compound, there are no molecular dynamics simulations detailing the stability and dynamics of such complexes. Studies on related but distinct pyrido[3,4-d]pyrimidine inhibitors have utilized MD simulations to assess complex stability, highlighting the utility of this technique in computational drug discovery. nih.gov
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. researchgate.net A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points: hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For this compound, a pharmacophore model can be developed based on a set of known active compounds that target a particular receptor. The process involves aligning these molecules and identifying the common chemical features that are critical for their biological activity. The key pharmacophoric features of the this compound scaffold would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyridopyridazine (B8481360) ring system are potential hydrogen bond acceptors.
Aromatic Ring: The pyridine and pyridazine rings themselves constitute aromatic features that can engage in π-π stacking or other hydrophobic interactions with the target.
Hydrophobic/Aliphatic Features: The methoxy group provides a potential hydrophobic interaction point.
A hypothetical pharmacophore model for a series of analogues could be generated to guide the design of new, more potent ligands. For instance, a six-point pharmacophore might be developed with features such as two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. researchgate.net The quality of such a model is assessed by its ability to predict the activity of a set of test compounds not used in its creation.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Location on the Scaffold | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridazine Nitrogen Atoms | Interaction with donor groups on a receptor |
| Aromatic Ring | Pyridopyridazine Core | π-π stacking with aromatic residues |
| Hydrophobic Group | Methoxy Group | Van der Waals interactions in a hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org The fundamental principle is that variations in the biological activities of compounds are dependent on the differences in their structural properties. researchgate.net QSAR models are expressed as an equation that correlates molecular descriptors with activity. wikipedia.org
The development of a QSAR model for this compound derivatives would involve several key steps:
Data Set Selection: A series of this compound analogues with experimentally determined biological activities would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electron distribution.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. nih.gov The model's predictive power is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net
A hypothetical QSAR study on a series of pyridopyridazine derivatives might reveal that descriptors related to hydrophobicity and electronic properties are crucial for their activity. For instance, a QSAR model could take the form:
Biological Activity = c1(logP) + c2(HOMO energy) + c3*(Dipole Moment) + constant
Such a model would guide the synthesis of new derivatives with optimized properties for enhanced biological activity. nih.gov
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives
| Derivative (R-group substitution) | logP (Hydrophobicity) | Dipole Moment (Debye) | Electronic Energy (au) | Predicted Activity |
| 4-Methoxy (parent) | 1.5 | 2.8 | -550 | Moderate |
| 4-Ethoxy | 2.0 | 2.9 | -589 | Moderate-High |
| 4-Hydroxy | 0.8 | 3.5 | -549 | Low |
| 4-Methoxy-7-chloro | 2.2 | 3.1 | -1010 | High |
Theoretical Predictions of Reactivity and Selectivity
Computational quantum chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and selectivity of molecules. scholarsresearchlibrary.comsemanticscholar.org For this compound, these methods can elucidate sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its chemical behavior and for planning synthetic modifications.
Key concepts used in these predictions include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scholarsresearchlibrary.com
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is related to the electronegativity of the molecule.
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) indicates its susceptibility to an electrophilic attack. scholarsresearchlibrary.comscispace.com
By calculating these reactivity descriptors for each atom in this compound, one can predict which positions are most likely to participate in chemical reactions. For example, atoms with high f+(r) values are prone to reaction with nucleophiles, while those with high f-(r) values are likely to react with electrophiles.
Table 3: Hypothetical Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |
| N1 | 0.05 | 0.12 | Prone to electrophilic attack |
| N2 | 0.04 | 0.11 | Prone to electrophilic attack |
| C4 | 0.18 | 0.03 | Prone to nucleophilic attack |
| C5 | 0.15 | 0.05 | Prone to nucleophilic attack |
| C8 | 0.08 | 0.09 | Moderately reactive to both |
These theoretical predictions provide invaluable insights into the intrinsic chemical nature of this compound, guiding synthetic chemists in the design of new derivatives and helping to rationalize observed experimental outcomes.
Biological Studies in Vitro and Mechanistic Pharmacology of 4 Methoxypyrido 3,4 D Pyridazine Derivatives
Receptor Binding and Modulation
Histamine (B1213489) H1 and H3 Receptor Binding
Derivatives of the pyrido[3,4-d]pyridazine (B3350088) scaffold have been specifically investigated as histamine H1 receptor antagonists. scirp.org A patent filed by Glaxo Group Limited describes a series of substituted pyrido[3,4-d]pyridazines designed for this purpose, indicating their potential utility in treating inflammatory and allergic conditions. scirp.orgresearchgate.net The evaluation of these compounds typically involves cell-based assays using Chinese Hamster Ovary (CHO) cells engineered to express the human histamine H1 receptor. scirp.org
Furthermore, the broader pyridazine (B1198779) class has been associated with histamine H3 receptor (H3R) antagonism. thieme-connect.demdpi.com Some H3R antagonists have been noted for their additional affinity for sigma-1 receptors, suggesting a potential for dual-target activity that could be relevant for various neurological conditions. thieme-connect.de
Gamma-Aminobutyric Acid A (GABA-A) Receptor Subunit Modulation (e.g., α5)
The γ-aminobutyric acid A (GABA-A) receptor is a key target for therapies addressing anxiety and other central nervous system disorders. scirp.org Specific pyrido[2,3-d]pyridazine (B3350097) derivatives have been developed as selective ligands for GABA-A receptors. scirp.orgresearchgate.net One such compound demonstrated high activity, with a Ki value of 100 nM for displacing a radioligand from the α2, α3, or α5 subunit of the human GABA-A receptor. scirp.orgresearchgate.net
Research has also identified pyrido[3,4-c]pyridazine (B3354903) derivatives as positive allosteric modulators of the GABA-A α5 subunit. mdpi.com Another study detailed a series of aminopyridazine derivatives of GABA that act as selective and competitive GABA-A receptor antagonists, displacing [3H]GABA from rat brain membranes. nih.gov A separate series of pyridazine ligands was evolved to show nanomolar affinity and functional selectivity for GABA-A α5 receptor subtypes. nih.gov
Adenosine (B11128) Receptor (AR) Ligand Affinity (e.g., A1R, A3R, A2BR)
While the literature provides extensive data on other targets, specific studies detailing the affinity of 4-methoxypyrido[3,4-d]pyridazine or its close derivatives for adenosine A1, A3, or A2B receptors are not prominently available. However, related heterocyclic systems, such as thienopyridazines, have been identified as allosteric modulators of the adenosine A1 receptor (A1AR), suggesting that fused pyridazine scaffolds can interact with this receptor class.
Human Smoothened Antagonism
The Hedgehog (Hh) signaling pathway, in which the Smoothened (SMO) receptor is a critical component, is a target for anticancer therapies. scirp.orggoogle.com Pyrido[3,4-d]pyridazine derivatives have been specifically studied as antagonists of the human Smoothened receptor. thieme-connect.descirp.org Research has demonstrated that certain derivatives can inhibit this pathway with IC50 values below 1 µM, making them of interest for the treatment of tumors driven by inappropriate Hedgehog signaling. thieme-connect.descirp.org A patent further confirms that novel heterocyclic compounds, including those with a pyrido[3,4-d]pyridazine core, are useful as Smoothened inhibitors for treating cancer. google.com
Cell-Based Biological Activity Assays (In Vitro)
The in vitro evaluation of pyrido[3,4-d]pyridazine derivatives relies on a variety of cell-based assays to determine their biological activity and mechanism of action.
For receptor binding studies, such as those for the histamine H1 receptor, recombinant cell lines are commonly employed. scirp.org A typical assay involves using Chinese Hamster Ovary (CHO) cells that have been stably transfected to express the target human receptor. The antagonist activity of test compounds is measured by their ability to inhibit a functional response, such as calcium flux (measured using dyes like Fluo-4), induced by a known agonist. scirp.org
For assessing GABA-A receptor modulation, patch-clamp techniques on cell lines expressing specific GABA-A receptor subunit combinations are used. nih.gov Radioligand binding assays are also fundamental, where the affinity of the test compounds is determined by their ability to displace a known radiolabeled ligand from the receptor in membrane preparations from either brain tissue or recombinant cells. nih.govnih.gov
To evaluate anticancer activity via Smoothened antagonism, cell-based assays measuring the inhibition of the Hedgehog pathway are utilized. This can involve reporter gene assays in cell lines responsive to Hh pathway activation, where a decrease in reporter signal indicates antagonism of the SMO receptor.
Antiproliferative/Cytotoxic Activity against Cancer Cell Lines
Derivatives of pyridazine and its fused ring systems have demonstrated notable antiproliferative and cytotoxic effects against a variety of human cancer cell lines. While specific data for this compound is limited, studies on structurally related compounds, such as substituted pyrido[3,4-d]pyrimidines and other pyridazine derivatives, provide valuable insights into their anticancer potential.
A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Among these, a compound with a 4-methoxy substitution demonstrated moderate selectivity against the UO-31 renal cancer cell line. nih.gov In another study, a series of novel pyridazine derivatives were synthesized and tested against breast carcinoma (MCF-7), human tumor liver cancer (HEPG2), and human colon cancer (HCT) cell lines, with some compounds showing significant activity. mdpi.com For instance, certain pyrazole-fused pyridazine derivatives showed potent activity against MCF-7 cells. mdpi.com
The antiproliferative activity of nicotinamide (B372718) derivatives, which share a pyridine (B92270) core, was evaluated against HCT-116 (colon), HepG-2 (hepatocellular), and MCF-7 (breast) cancer cell lines, revealing that several compounds exhibited interesting antitumor activity, particularly against hepatocellular and colon carcinoma. nih.gov Furthermore, some new pyridinethione and thienopyridine derivatives have shown selective activity against both human liver and colon cancer types. nih.gov
In the context of melanoma, a study on iodinated 4,4'-bipyridines, which are structurally distinct but represent another class of pyridine-containing compounds, showed that these molecules can inhibit the proliferation of malignant melanoma cell lines, with the A375 cell line being particularly sensitive. umn.edu For glioblastoma, a series of N2-substituted pyrazolo[3,4-d]pyrimidines were developed as highly potent and selective A3 adenosine receptor (AR) antagonists. nih.gov These compounds were able to counteract the proliferation of human glioma U87MG cells, an effect mediated by the blockade of A3 AR agonist activation of intracellular kinases ERK 1/2. nih.gov
With regard to hepatocellular carcinoma, GNF-7, a multi-targeted kinase inhibitor with a dihydropyrimido[4,5-d]pyrimidin-2(1H)-one core, and its derivatives have shown high potency in suppressing the proliferation of HCC cells. acs.org
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine | 4-methoxy substituted 2-amino-pyrido[3,4-d]pyrimidine | Renal (UO-31), Breast (MCF-7, MDA-MB-468) | Showed moderate selectivity against UO-31 renal cancer cell line. nih.gov | nih.gov |
| Pyridazine Derivatives | Compounds 4 and 8 | Breast (MCF-7) | Demonstrated the best activity against the MCF-7 cell line among the tested compounds. mdpi.com | mdpi.com |
| Pyridazine Derivatives | Compounds 5 and 13a | Hepatocellular (HEPG2) | Exhibited the most potent activity against the HePG2 cell line in the series. mdpi.com | mdpi.com |
| Pyridazine Derivatives | Compound 10 | Colon (HCT) | Showed the highest activity against the HCT cell line among the tested compounds. mdpi.com | mdpi.com |
| Nicotinamide Derivatives | Compounds 3b, 4c–5d, 7b–12a, 10d, and 13b | Colon (HCT-116), Hepatocellular (HepG-2) | Exhibited interesting antitumor activity, being selectively active on human liver and colon cancer types. nih.gov | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Compounds 2a and 2b | Glioblastoma (U87MG) | Counteracted glioma cell proliferation by blocking A3 adenosine receptor signaling. nih.gov | nih.gov |
| Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one | GNF-7 and SIJ1263 | Hepatocellular (HUH7, HEP3B, HEPG2) | Highly potent in suppressing proliferation of HCC cells expressing high levels of FGFR4. acs.org | acs.org |
Antimicrobial Activity
The pyridazine scaffold is also a key component in the development of new antimicrobial agents. Research into pyrazolo[3,4-d]pyridazine derivatives has revealed compounds with significant antibacterial and antifungal properties.
A study focused on new pyrazolo[3,4-d]pyridazine derivatives demonstrated that compounds 7e and 7f exhibited the highest antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml. nih.gov Another study on pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, which are tricyclic derivatives, also reported antimicrobial activity against five different microorganisms. genome.jp
Furthermore, a series of sulfamoylpyrazolo[3,4-c]pyridazine derivatives were synthesized, and some of these compounds displayed interesting antimicrobial activity. researchgate.net While direct evidence for the antimicrobial action of this compound is not available, the consistent antimicrobial activity observed in related heterocyclic systems suggests that this class of compounds is a promising area for the development of new antibacterial and antifungal agents.
| Compound Class | Specific Derivative(s) | Tested Against | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine | Compounds 7e and 7f | Gram-negative bacteria, Gram-positive bacteria, Fungi | Exhibited the highest antimicrobial activities with MICs in the range of 0.31 to <0.0024 mg/ml. nih.gov | nih.gov |
| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines | Various derivatives | Five microorganisms | Screened for antimicrobial activity with positive results. genome.jp | genome.jp |
| Sulfamoylpyrazolo[3,4-c]pyridazine | Various derivatives | Bacteria and Fungi | Some compounds showed interesting antimicrobial activity. researchgate.net | researchgate.net |
Antiviral Activity
The emergence of viral diseases with pandemic potential, such as the Zika virus (ZIKV), has spurred the search for novel antiviral agents. While no specific data exists for this compound, research on related pyrazolo[3,4-d]pyridazine-7-one derivatives has identified promising candidates for anti-ZIKV therapy.
In a cell-based phenotypic assay, a series of 16 pyrazolo[3,4-d]pyridazine-7-one derivatives were screened for their ability to inhibit ZIKV infection. dtic.milresearchgate.net Five of these compounds showed significant inhibition of ZIKV with a selective index (SI) value greater than 4.6. dtic.milresearchgate.net Notably, compound 9b demonstrated the most potent anti-ZIKV activity with an SI of 22.4, corresponding to a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM. dtic.milresearchgate.net Molecular docking studies suggested that compound 9b acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. dtic.milresearchgate.net
Another study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs also identified compounds with promising antiviral activity against ZIKV and dengue virus (DENV). acs.org
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 9b | 25.6 | 572.4 | 22.4 | dtic.milresearchgate.net |
| 10b | 144.3 | ≥1000 | >6.9 | nih.gov |
| 12 | 140.1 | >1000 | >7.1 | nih.gov |
| 17a | 218.1 | ≥1000 | >4.6 | nih.gov |
| 19a | 87.2 | 435.6 | 5.0 | nih.gov |
In Vitro Anti-inflammatory Mechanisms
Chronic inflammation is a key factor in a multitude of diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Pyridazine derivatives have been investigated for their potential to modulate inflammatory pathways.
A study on novel pyridazine derivatives revealed their ability to inhibit the production of interleukin-1 beta (IL-1β) in HL-60 cells stimulated with lipopolysaccharide (LPS). nih.gov Some of these compounds showed potent inhibitory activity, highlighting their potential as anti-inflammatory agents. nih.gov In a different study, a newly synthesized pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, was identified as a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the inflammatory response. nih.gov There is currently no available information on the suppression of glial activation by this compound or its close derivatives in the searched literature.
| Compound Class | Specific Derivative(s) | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Pyridazine Derivatives | Various new derivatives | Inhibition of IL-1β production | Some compounds showed potent inhibitory activity in LPS-stimulated HL-60 cells. nih.gov | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione | Compound 7c | COX-1/COX-2 dual inhibition | Showed similar inhibitory activities against COX-1 and COX-2 isoenzymes. nih.gov | nih.gov |
DNA Interaction Studies
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. These interactions can occur through various modes, including the binding to the minor or major grooves of the DNA helix or the intercalation between base pairs.
DNA Binding and Intercalation Mechanisms
A study on 4-methoxypyrrolic natural products, which share the 4-methoxy functional group, demonstrated that these compounds bind to DNA primarily through an intercalative mode, with a preference for AT-rich sites. nih.gov This interaction was suggested to occur from the minor groove of the DNA helix. nih.gov It is important to note that the core heterocyclic structure of these natural products is different from the pyridopyridazine (B8481360) scaffold.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. nih.gov Inhibitors of these enzymes can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. nih.gov
There is no specific information in the searched literature regarding the topoisomerase inhibition activity of this compound. However, studies on other heterocyclic scaffolds have identified potent topoisomerase inhibitors. For example, new phthalazine-based derivatives have been designed as potent anticancer agents that act through topoisomerase II inhibition and DNA intercalation. Some of these compounds showed significant inhibitory activity against topoisomerase II. The search for novel bacterial topoisomerase inhibitors has also been an active area of research, with some pyridazine-containing compounds being investigated, although they were ultimately not progressed due to metabolic instability.
Immunomodulatory Activities (In Vitro)
While direct in vitro immunomodulatory studies on this compound are not extensively documented in publicly available literature, research on the broader class of pyrido[3,4-d]pyridazine and structurally related pyridazine derivatives suggests a potential for this scaffold to interact with the immune system. The immunomodulatory potential of these related compounds has been primarily investigated through their anti-inflammatory effects, including the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.
Research into related heterocyclic systems, such as pyridazine and pyrazolopyridazine hybrids, has provided evidence of significant anti-inflammatory and immunomodulatory properties in vitro. These studies often utilize cell-based assays, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, to assess the impact of these compounds on the production of pro-inflammatory mediators.
For instance, certain pyridazine and pyridazinone derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are crucial mediators of inflammation. nih.gov Furthermore, the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), has been a key focus. nih.govrsc.org These cytokines play a central role in orchestrating the inflammatory response, and their inhibition is a hallmark of immunomodulatory activity.
One study on pyrazole-pyridazine hybrids demonstrated that these compounds could effectively suppress the production of nitric oxide (NO), TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 macrophages. rsc.org This indicates a broad anti-inflammatory profile at the cellular level.
Moreover, the exploration of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in inflammatory diseases, further underscores the immunomodulatory potential of this class of compounds. nih.gov Inhibition of DDR1 by these derivatives led to a potent reduction in the expression of pro-inflammatory cytokines. nih.gov
Although these findings are for related but structurally distinct compounds, they provide a strong rationale for investigating the immunomodulatory activities of this compound and its derivatives. The data from these related compounds suggest that the pyrido[3,4-d]pyridazine scaffold may serve as a valuable template for the design of novel immunomodulatory agents.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole-Pyridazine Hybrids
| Compound | Assay | Cell Line | Key Findings | Reference |
| Trimethoxy derivative 5f | COX-2 Inhibition | - | IC50 of 1.50 µM | rsc.org |
| Trimethoxy derivative 6f | COX-2 Inhibition | - | IC50 of 1.15 µM | rsc.org |
| Bromo derivative 6e | COX-2 Inhibition | - | Comparable activity to celecoxib | rsc.org |
| Compounds 5f and 6f | Cytokine Inhibition | LPS-induced RAW264.7 macrophages | Potent inhibition of NO, TNF-α, IL-6, and PGE2 | rsc.org |
Table 2: In Vitro Activity of Pyrazolo[3,4-d]pyridazinone Derivatives
| Compound | Target | Key Findings | Reference |
| Compound 2 | DDR1 Inhibition | IC50 = 10.6 ± 1.9 nM | nih.gov |
| Compound 2 | Cytokine Inhibition | Potently inhibited the expression of pro-inflammatory cytokines | nih.gov |
Structure Activity Relationship Sar Studies for 4 Methoxypyrido 3,4 D Pyridazine Analogues
Correlation of Structural Features with Enzymatic Inhibition Potency and Selectivity
The pyrido[3,4-d]pyridazine (B3350088) scaffold is a bioisostere of other important heterocyclic systems known to interact with a variety of enzymes. Studies on analogous compounds, particularly pyrido[3,4-d]pyrimidines, reveal a strong correlation between specific structural modifications and the potency and selectivity of enzymatic inhibition.
For instance, in the context of histone lysine (B10760008) demethylase (KDM) inhibitors, C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies. nih.gov The nature of the substituent at the C8 position is crucial for activity. Further modifications at other positions, such as the C2 position, have been shown to primarily affect the metabolic stability of the compound rather than its inhibitory activity. Specifically, the C2 position was identified as a site of oxidation by aldehyde oxidase (AO), and introducing substituents at this position can block this metabolic pathway. nih.gov
In a different context, a series of 29 pyrido[3,4-d]pyrimidine (B3350098) compounds were synthesized and evaluated for their anti-tumor activities. researchgate.netnih.gov One of the most potent compounds from this series demonstrated an IC50 value of 0.59 μM against MGC803 human gastric cancer cells. researchgate.netnih.gov Mechanistic studies showed that this compound could induce apoptosis and up-regulate the expression of pro-apoptotic proteins. researchgate.netnih.gov
Furthermore, the exploration of pyrido[2,3-d]pyridazine-2,8-dione derivatives as anti-inflammatory agents has shown that these compounds can act as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2. rsc.org The substitution pattern on the pyridone ring was found to be a key determinant of the inhibitory profile, with one derivative showing potent and balanced inhibition of both COX isoforms. rsc.org
Table 1: Enzymatic Inhibition by Pyrido[3,4-d]pyridazine Analogues
| Compound Class | Target Enzyme(s) | Key Structural Features | Observed Potency (Example) | Reference |
|---|---|---|---|---|
| C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4, KDM5 | Substitution at C8 | Potent inhibition | nih.gov |
| Pyrido[3,4-d]pyrimidines | Anti-tumor activity | Varied substitution | IC50 = 0.59 μM (MGC803 cells) | researchgate.netnih.gov |
Influence of Substituent Effects on Receptor Affinity and Functional Activity
The affinity and selectivity of pyridazine-based compounds for various receptors are highly dependent on the nature and position of their substituents. While direct data on 4-methoxypyrido[3,4-d]pyridazine is scarce, studies on related heterocyclic systems provide a framework for understanding these effects.
For example, research on 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives has shown that these compounds can bind to adenosine (B11128) receptors (A1, A2A, and A3) in the micromolar range. nih.gov The presence of bulky groups at the 4-, 5-, and 6-positions is generally well-tolerated. Notably, the inclusion of a 6-phenyl group was found to significantly enhance selectivity for the A3 receptor. nih.gov The stereochemistry of the substituents also plays a critical role, with a preference for the R-enantiomer being observed at adenosine receptors for some dihydropyridines. nih.gov
In the realm of dopamine (B1211576) receptor ligands, a study on N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl) arylcarboxamides and their analogues highlighted the impact of modifications to both the arylcarboxamide moiety and the butylamide linking chain on D3 receptor affinity and selectivity. umn.edu These modifications were generally well-tolerated, with several analogues displaying high affinity (Ki = 1-5 nM) and over 100-fold selectivity for the D3 receptor over D2 and D4 receptors. umn.edu
Furthermore, a study on methylated analogues of a known kappa-receptor agonist demonstrated that an additional methyl substituent in the side chain could significantly influence kappa-receptor affinity and selectivity. nih.gov The stereochemistry of this methyl group was found to be a key determinant of activity, with the (S,S)-configured methyl carbamate (B1207046) showing the highest affinity. nih.gov
Table 2: Receptor Affinity of Pyridine and Pyridazine (B1198779) Analogues
| Compound Class | Target Receptor | Key Substituent Effects | Resulting Affinity/Selectivity | Reference |
|---|---|---|---|---|
| 1,4-Dihydropyridines | Adenosine A3 | 6-phenyl group | 55-fold selective vs A1 | nih.gov |
| Arylcarboxamides | Dopamine D3 | Modifications to arylcarboxamide and linker | Ki = 1-5 nM; >100-fold selective vs D2/D4 | umn.edu |
Conformational Analysis and Its Role in Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of pyridazine derivatives and their analogues has been employed to understand the spatial arrangement of key functional groups and their influence on biological activity.
Computational modeling and spectroscopic techniques are often used to determine the preferred conformations of these molecules. For instance, a study on two stable forms of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone utilized B3LYP geometry and NMR calculations to establish their structures. researchgate.net The observed ratio of the conformers in solution was found to correlate with their calculated Gibbs free energies, indicating that the more stable conformer is the more populated one. researchgate.net
In another study, the conformational analysis of N-acylated bicyclic pyridazine derivatives was carried out using semiempirical AM1 calculations and temperature-dependent 1H-NMR measurements. researchgate.net This analysis helped to determine the energy barriers of rotation around the amide bonds and to identify the preferred ring conformations. researchgate.net Such information is vital for understanding how these molecules present their pharmacophoric elements to their target proteins.
Molecular docking studies also play a crucial role in elucidating ligand-target interactions. For C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors of KDM4, a proposed binding mode suggested that the scaffold is compatible with the accommodation of a bulky C8 substituent within the active site of human aldehyde oxidase 1 (hAOX1). nih.gov This provides a structural basis for the observed metabolism at the C2 position and explains why C2-substitution can prevent this oxidation. nih.gov
Design Principles for Enhanced Biological Activity and Target Specificity
The collective SAR data from various pyridazine and pyrido-pyrimidine analogues allows for the formulation of several design principles aimed at enhancing biological activity and target specificity.
Scaffold Hopping and Bioisosteric Replacement : The pyridazine ring is considered an attractive heterocycle in drug design, often used as a less lipophilic substitute for a phenyl ring or as a replacement for other azines and azoles. nih.gov A scaffold hopping strategy, for example, was used to design novel Tropomyosin receptor kinase (TRK) inhibitors based on a pyrazolo[3,4-b]pyridine core, which acts as a hydrogen bond center. nih.gov
Strategic Substitution to Modulate Potency and Selectivity : As seen in various studies, the introduction of specific substituents at key positions on the heterocyclic core can dramatically influence potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives designed as EGFR inhibitors, compounds with a thienopyrimidine core showed higher activity, and the introduction of N-methylpyrazole analogues further enhanced cytotoxic activity. nih.gov
Blocking Metabolic Liabilities : Identifying and blocking sites of metabolic vulnerability is a crucial design principle for improving the in vivo properties of drug candidates. In the case of pyrido[3,4-d]pyrimidin-4(3H)-one based KDM inhibitors, the identification of the C2 position as a site of AO-mediated metabolism led to the design of C2-substituted analogues that were no longer substrates for this enzyme. nih.gov
Exploiting Conformational Preferences : Understanding the conformational preferences of the heterocyclic scaffold can guide the design of more rigid or pre-organized ligands that can bind to their targets with higher affinity and specificity. This can be achieved by introducing conformational constraints, such as additional rings or bulky substituents, that favor the bioactive conformation.
Future Perspectives in 4 Methoxypyrido 3,4 D Pyridazine Research
Emerging Synthetic Strategies for Complex Pyridopyridazine (B8481360) Architectures
The synthesis of the pyridopyridazine core has traditionally relied on established condensation and cyclization reactions. However, the demand for structurally diverse and complex derivatives of 4-methoxypyrido[3,4-d]pyridazine necessitates the development of more sophisticated synthetic strategies.
Future synthetic efforts are likely to focus on:
Advanced Catalytic Systems: The use of transition metal catalysts, nano-catalysts, and photocatalytic methods is expected to become more prevalent. researchgate.netmdpi.com These approaches offer pathways to novel functionalizations and the construction of intricate molecular frameworks under milder conditions, potentially leading to higher yields and better regioselectivity. The application of nano-magnetite complexes and other reusable catalysts is also a promising green chemistry approach.
Multi-component Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. Designing new MCRs for the pyridopyridazine scaffold will enable the efficient generation of large libraries of derivatives for high-throughput screening.
Synthesis of Polycyclic and Fused Systems: There is a growing interest in creating more complex, multi-fused ring systems incorporating the pyridopyridazine nucleus. mdpi.com Techniques like the Diels-Alder reaction and intramolecular cyclizations are being explored to construct these elaborate architectures, which may exhibit unique biological properties. mdpi.com The synthesis of bispyridopyridazines, for instance, opens doors to novel molecular structures with potential applications in materials science. mdpi.com
A comparative table of emerging synthetic strategies is presented below:
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Advanced Catalysis | Employment of transition metals, nano-catalysts, and photocatalysis. | Milder reaction conditions, higher yields, enhanced regioselectivity, and greener processes. |
| Multi-component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | Rapid generation of molecular complexity and efficient library synthesis. |
| Polycyclic System Synthesis | Construction of multi-fused ring systems via reactions like Diels-Alder. | Access to novel and complex molecular architectures with unique properties. |
Exploration of Novel Biological Targets and Mechanistic Pathways
While pyridopyridazine derivatives have been extensively studied as kinase inhibitors, the future of their biological exploration lies in identifying novel molecular targets and elucidating their mechanisms of action.
Key areas for future investigation include:
Beyond Kinase Inhibition: While kinases like CDK2, PTP1B, VEGFR-2, HER-2, and FMS kinase are established targets, there is a vast landscape of other protein families to explore. nih.gov Investigating the interactions of this compound derivatives with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could unveil new therapeutic applications.
Neurodegenerative Diseases: The role of pyridopyridazine derivatives in neurodegenerative disorders is an emerging field. researchgate.net Some pyridopyridazine-based compounds have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's diseases. Future research should focus on identifying the specific neural targets and pathways modulated by these compounds.
Antimicrobial and Antiviral Applications: The potential of pyridopyridazine derivatives as antimicrobial and antiviral agents is another area warranting further investigation. nih.gov With the rise of antibiotic resistance, there is a pressing need for new classes of antimicrobial drugs, and the pyridopyridazine scaffold offers a promising starting point.
A table summarizing potential novel biological targets is provided below:
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Various, including metabolic and CNS disorders | Large and diverse family of druggable targets. |
| Ion Channels | Neurological disorders, cardiovascular diseases | Modulation of ion flow is crucial for cellular function. |
| Nuclear Receptors | Cancer, metabolic diseases, inflammation | Key regulators of gene expression. |
| Novel Kinases | Cancer, inflammatory diseases | Many kinases remain unexplored as drug targets. |
Advanced Computational Methodologies for Predictive Design
The integration of advanced computational tools is set to revolutionize the design and discovery of new this compound-based molecules.
Future computational approaches will likely involve:
Machine Learning and Artificial Intelligence (AI): AI-driven de novo design algorithms can generate novel molecular structures with desired properties. chemrxiv.orgnih.gov Machine learning models, trained on existing data, can predict the bioactivity, toxicity, and pharmacokinetic profiles of new pyridopyridazine derivatives, significantly accelerating the drug discovery process. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be a valuable tool for understanding the relationship between the chemical structure of pyridopyridazine derivatives and their biological activity. nih.govyoutube.comyoutube.comyoutube.com Advanced QSAR models can guide the optimization of lead compounds to enhance their potency and selectivity.
Molecular Dynamics Simulations: Long-timescale molecular dynamics simulations can provide detailed insights into the binding modes of this compound derivatives to their biological targets. This can help in understanding the molecular basis of their activity and in designing more effective inhibitors.
Potential for Non-Therapeutic Academic Applications (e.g., materials science, chemical probes)
The unique photophysical and electronic properties of the pyridopyridazine scaffold open up exciting possibilities beyond therapeutic applications.
Promising non-therapeutic applications include:
Materials Science: The synthesis of extended, conjugated systems like 2,7-diazabiphenylene (B3350921) from bispyridopyridazine precursors highlights the potential of this scaffold in the development of novel organic electronic materials. mdpi.com These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemical Probes and Sensors: The development of pyridopyridazine-based fluorescent probes for the detection of metal ions and other small molecules is an active area of research. These probes can be valuable tools for studying biological processes and for environmental monitoring.
Addressing Research Gaps in Pyridopyridazine Chemistry and Biology
Despite the progress made, several research gaps remain in the field of pyridopyridazine chemistry and biology.
Key areas that require further attention include:
Exploration of Uncharted Chemical Space: The vast chemical space of pyridopyridazine derivatives remains largely unexplored. mdpi.com There is a need to develop more diverse and efficient synthetic methods to access novel scaffolds and substitution patterns.
Understudied Biological Activities: While the focus has been on anticancer and kinase inhibitory activities, other potential biological activities of pyridopyridazines, such as their effects on the central nervous system, metabolic disorders, and infectious diseases, are underexplored. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: For many of the reported biological activities, detailed SAR studies are lacking. A more systematic investigation of how structural modifications affect activity is crucial for the rational design of more potent and selective compounds. researchgate.netnih.gov
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 4-methoxypyrido[3,4-d]pyridazine derivatives? A: A common method involves nucleophilic substitution of 1,4-dichloro precursors with methoxy-containing reagents. For example, heating 1,4-dichloro-7-methyl-8-methoxypyrido[3,4-d]pyridazine with morpholine at 80°C for 1.5 hours yields 7-methyl-8-methoxy-1,4-dimorpholinopyrido[3,4-d]pyridazine. Purification is achieved via recrystallization from methanol/water (1:3), yielding crystals with defined melting points and elemental composition .
Structural Characterization Techniques
Q: How are this compound derivatives structurally validated? A: Key techniques include:
- NMR Spectroscopy : Signals for methyl groups (δ ~2.95 ppm) and aromatic protons confirm substitution patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages (e.g., C: 60.93% vs. 60.74% in hydrochloride derivatives) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Initial Biological Activity Screening
Q: What preliminary biological activities are associated with this compound derivatives? A: Derivatives exhibit cytotoxic and antimicrobial properties. For example, ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine derivatives show IC₅₀ values of 20–100 µM against A549 lung cancer cells . Antimicrobial assays against S. aureus and E. coli reveal structure-dependent potency .
Advanced Reaction Mechanisms (Inverse Electron-Demand Diels-Alder)
Q: How does this compound participate in inverse electron-demand Diels-Alder reactions? A: As an electron-deficient azadiene, it reacts with electron-rich dienophiles (e.g., enamines) under thermal conditions. For example, refluxing with 1-pyrrolidino-1-cyclopentene in 1,4-dioxane yields cyclopenta-fused isoquinoline derivatives. Regiochemistry is controlled by frontier molecular orbital interactions, confirmed by computational studies .
Addressing Data Contradictions in Biological Activities
Q: How can researchers resolve discrepancies in reported biological activities of derivatives? A: Systematic structure-activity relationship (SAR) studies are critical. For instance, halogen substituents (e.g., Br at position 2) enhance antimicrobial activity, while methylthio groups at position 7 modulate cytotoxicity. Assay standardization (e.g., consistent cell lines, incubation times) reduces variability .
Computational Studies on Electronic Structure
Q: What computational methods predict the electronic properties of this compound? A: The P and RP methods calculate electronic spectra, aligning with experimental UV-Vis data. These methods reveal charge-transfer transitions influenced by the methoxy group’s electron-donating effects, critical for designing photoresponsive derivatives .
Structure-Activity Relationship (SAR) Optimization
Q: How do substituents influence the bioactivity of this compound derivatives? A: Case studies show:
- Methoxy Group : Enhances solubility and modulates π-π stacking in DNA intercalation.
- Halogens (Cl, Br) : Improve binding to kinase active sites via hydrophobic interactions.
- Morpholino Substituents : Increase metabolic stability by reducing CYP450 oxidation .
Regioselectivity in Substitution Reactions
Q: How is regioselectivity controlled during substitution reactions of dichloro precursors? A: Steric and electronic factors dictate reactivity. For example, 1,4-dichloropyrido[3,4-d]pyridazine reacts with anilines preferentially at the para-position due to resonance stabilization of the transition state. Alkylamines favor substitution at the less sterically hindered position .
Advanced Purification Techniques
Q: What methods ensure high purity of this compound derivatives? A: Techniques include:
- Column Chromatography : Ethyl acetate elution removes polar impurities (e.g., unreacted morpholine).
- Recrystallization : Methanol/water or ethanol/hexane systems yield crystals with >95% purity, confirmed by melting point consistency .
Optimizing Reaction Yields and Conditions
Q: How can reaction yields be maximized for derivatives? A: Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
